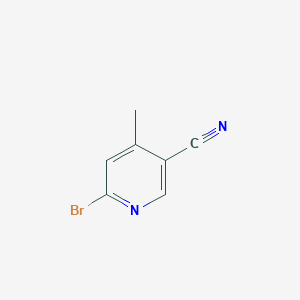
2-Bromo-5-cyano-4-picoline
Übersicht
Beschreibung
“2-Bromo-5-cyano-4-picoline” is a chemical compound with the molecular formula C7H5BrN2 and a molecular weight of 197.03 . It is an important pharmaceutical intermediate .
Molecular Structure Analysis
The molecular structure of “2-Bromo-5-cyano-4-picoline” consists of a pyridine ring substituted with a bromine atom at the 2nd position, a cyano group at the 5th position, and a methyl group at the 4th position .Physical And Chemical Properties Analysis
“2-Bromo-5-cyano-4-picoline” has a boiling point of 288°C, a density of 1.61 g/cm³, and a flash point of 128°C. It should be stored under inert gas (nitrogen or Argon) at 2-8°C .Wissenschaftliche Forschungsanwendungen
Facile Synthesis of Heterocycles
Research by Darwish (2008) in the journal Molecules highlights the synthesis of heterocycles using picolinium bromide derivatives, demonstrating the compound's utility in generating diverse heterocyclic structures with potential antimicrobial activities. The study underscores the regioselectivity and stereochemistry of reactions involving picolinium derivatives, leading to novel compounds with promising biological activities (Darwish, 2008).
Catalytic Applications in Synthesis
Schubert et al. (2000) in Organic Letters discuss the use of bromo-picoline and tributyltin-picoline building blocks for Stille-type cross-coupling reactions, showcasing the role of picoline derivatives in synthesizing various bipyridines, which are crucial for developing new ATRP catalysts. This illustrates the compound's significance in catalysis and polymer science (Schubert, Eschbaumer, & Heller, 2000).
Photophysical Properties for Material Science
Lin et al. (2016) in the Russian Journal of General Chemistry synthesized and characterized green-emitting phosphorescent Ir(III) complexes using picolinate ligands. These complexes exhibit potential for OLED applications due to their favorable photophysical properties, highlighting the relevance of picoline derivatives in developing advanced luminescent materials (Lin et al., 2016).
Advanced Coordination Chemistry
Davidson et al. (2018) in Organometallics explored the emission tuning of Ir(N∧C)2(pic)-based complexes by modifying picolinate ligands, demonstrating the compound's utility in fine-tuning the luminescent properties of metal complexes for potential applications in OLED devices (Davidson, Hsu, Yufit, & Beeby, 2018).
Catalysis and Organic Transformations
Research by Honda et al. (2014) in the Journal of Catalysis discussed the synthesis of organic carbonates from CO2 and alcohols over CeO2 with 2-cyanopyridine, showcasing the compound's application in environmentally benign catalysis by facilitating CO2 utilization (Honda et al., 2014).
Safety And Hazards
Eigenschaften
IUPAC Name |
6-bromo-4-methylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c1-5-2-7(8)10-4-6(5)3-9/h2,4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHUDYHHQMIRPHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00652048 | |
| Record name | 6-Bromo-4-methylpyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00652048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-cyano-4-picoline | |
CAS RN |
1003711-35-0 | |
| Record name | 6-Bromo-4-methylpyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00652048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



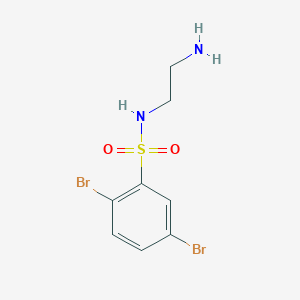
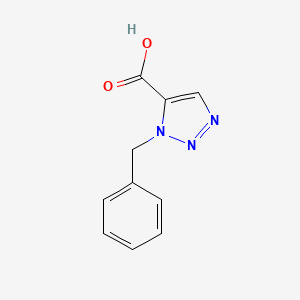
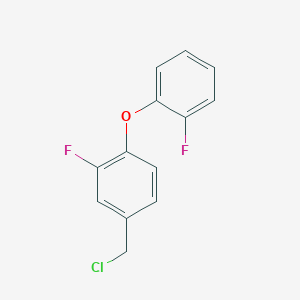


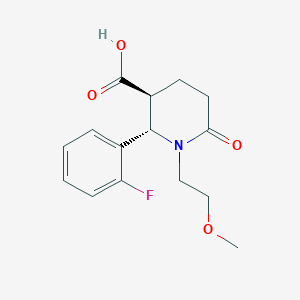

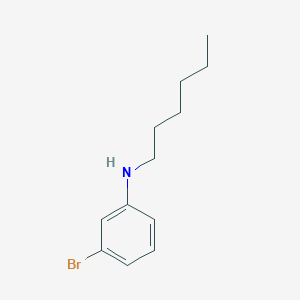
![5-{[3-(Dimethylamino)propyl]sulfamoyl}-2-methylbenzoic acid](/img/structure/B1517203.png)
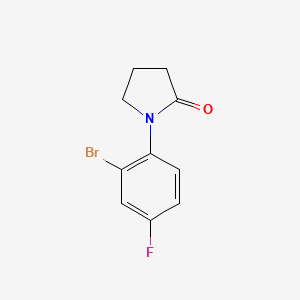
![[2-(Cyclopropylmethoxy)phenyl]methanol](/img/structure/B1517207.png)
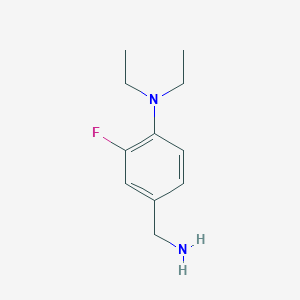
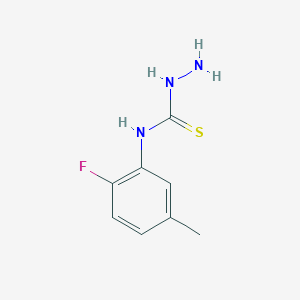
![3-Bromopyrimido[1,2-a]benzimidazole](/img/structure/B1517212.png)